molecular formula C10H11BrO B7873078 1-(2-Bromophenyl)but-3-en-1-ol

1-(2-Bromophenyl)but-3-en-1-ol

Cat. No.: B7873078
M. Wt: 227.10 g/mol
InChI Key: HRJSZAWYUFGFTL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of butenol, characterized by the presence of a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling reaction. For instance, a typical procedure includes the use of palladium acetate (Pd(OAc)2) as a catalyst in dimethylformamide (DMF) with the addition of N,N-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature, followed by the addition of the carbonyl compound, allyl bromide, and stannous chloride dihydrate (SnCl2.2H2O) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenylbutenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of 1-(2-bromophenyl)but-3-en-1-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenylbutenol derivatives.

Scientific Research Applications

1-(2-Bromophenyl)but-3-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)but-3-en-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can participate in electrophilic and nucleophilic reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Bromophenyl)but-3-en-1-ol can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)but-3-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)but-3-en-1-ol: Contains a fluorine atom instead of bromine.

    1-(2-Iodophenyl)but-3-en-1-ol: Contains an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs

Properties

IUPAC Name

1-(2-bromophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJSZAWYUFGFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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